5,6-Dehydromethysticin 5,6-Dehydromethysticin 6-[(E)-2-(1,3-benzodioxol-5-yl)vinyl]-4-methoxy-pyran-2-one is a natural product found in Polygala sellowiana with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16512327
InChI: InChI=1S/C15H12O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-8H,9H2,1H3/b4-2+
SMILES:
Molecular Formula: C15H12O5
Molecular Weight: 272.25 g/mol

5,6-Dehydromethysticin

CAS No.:

Cat. No.: VC16512327

Molecular Formula: C15H12O5

Molecular Weight: 272.25 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dehydromethysticin -

Specification

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
IUPAC Name 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxypyran-2-one
Standard InChI InChI=1S/C15H12O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-8H,9H2,1H3/b4-2+
Standard InChI Key GLWFCJOUIQRVSV-DUXPYHPUSA-N
Isomeric SMILES COC1=CC(=O)OC(=C1)/C=C/C2=CC3=C(C=C2)OCO3
Canonical SMILES COC1=CC(=O)OC(=C1)C=CC2=CC3=C(C=C2)OCO3

Introduction

Structural and Nomenclatural Clarifications

Definition of Kavalactones and Common Variants

Kavalactones are bioactive phenolic compounds derived from Piper methysticum (kava) and other Piper species. Key structural features include a pyranone ring system with hydroxyl, methoxy, or methylenedioxy (MDP) substituents . Common kavalactones include:

CompoundSynonyms/Chemical StructureKey Features
5,6-DehydrokavainDesmethoxyyangonin5,6-unsaturated bond in ring A
7,8-DihydromethysticinDihydromethysticin (DHM)7,8-saturated bond; MDP substituent
MethysticinMethysticin7,8-unsaturated bond; MDP substituent

5,6-Dehydrokavain (desmethoxyyangonin) is distinct from methysticin derivatives due to its lack of a methylenedioxy group .

Bioactivity of 5,6-Dehydrokavain and Related Compounds

Neuroprotective and Anti-Inflammatory Effects

5,6-Dehydrokavain exhibits neuroprotective properties by modulating stress-response pathways. For example:

  • Inhibition of p38 MAPK phosphorylation: In H₂O₂-induced oxidative stress models, 5,6-dehydrokavain reduced p38 activation, suggesting anti-inflammatory potential .

  • NF-κB inhibition: Kavalactones with double bonds in ring A (e.g., 5,6-dehydrokavain) may suppress pro-inflammatory NF-κB signaling, though specific data for this compound remain limited .

Cytochrome P450 Induction

Methysticin and 7,8-dihydromethysticin are potent inducers of cytochrome P450 1A1 (CYP1A1) via aryl hydrocarbon receptor (AhR) activation :

CompoundCYP1A1 Induction (Fold Increase)Molecular Docking Score
Methysticin4.28.31
7,8-Dihydromethysticin3.57.95

Their activity correlates with the presence of an MDP group, which enhances binding to AhR’s hydrophilic pocket .

Pharmacological and Toxicological Profiles

Analgesic and Metabolic Effects

7,8-Dihydromethysticin demonstrates:

  • Analgesic activity: Increased tail-flick latency in mice at 275 mg/kg .

  • Hepatotoxicity concerns: Kava extract containing 27% kavalactones (including dihydromethysticin) induced hepatocellular carcinomas in mice at high doses (1.0 g/kg) .

Metabolic Pathways and Detection

Chromatographic analysis of hair samples revealed:

  • Metabolites: 12-Hydroxy-5,6-dehydrokavain and 11-hydroxy-5,6-dehydrokavain .

  • Detection limits: LC-MS/MS quantified 5,6-dehydrokavain at 1–14 ng/mg in biological samples .

Structural Determinants of Activity

Role of Double Bonds and Substituents

The 5,6-double bond in 5,6-dehydrokavain and 7,8-saturation in dihydromethysticin influence bioactivity:

  • Conformational flexibility: Saturated 7,8 bonds may enhance metabolic stability, while unsaturated 5,6 bonds modulate receptor binding .

  • MDP group: Critical for AhR activation, as seen in methysticin and dihydromethysticin .

Research Gaps and Future Directions

Unresolved Questions

  • Mechanistic studies: Direct evidence for 5,6-dehydrokavain’s interaction with NF-κB or other pathways remains sparse.

  • Toxicity thresholds: Dose-dependent hepatotoxicity of kavalactone-rich extracts requires further elucidation .

Methodological Challenges

  • Synthetic limitations: Scalable synthesis of 5,6-dehydrokavain for preclinical trials is constrained by its instability.

  • Metabolite profiling: Advanced LC-MS/MS methods are needed to trace kavalactone metabolism in humans .

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